molecular formula C21H30O5 B158846 1alpha-Hydroxycorticosterone CAS No. 10163-49-2

1alpha-Hydroxycorticosterone

Cat. No. B158846
CAS RN: 10163-49-2
M. Wt: 362.5 g/mol
InChI Key: YAHNLJYKDPTSTN-SRVFFJGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha-Hydroxycorticosterone, also known as 1alpha, 21-dihydroxy-5beta-pregnane-3, 20-dione (1alpha-HB) is a steroid hormone that is synthesized in the adrenal cortex. It belongs to the class of mineralocorticoids, which are responsible for regulating electrolyte balance in the body. This hormone is synthesized from progesterone through a series of enzymatic reactions in the adrenal gland.

Mechanism Of Action

1alpha-Hydroxycorticosterone-Hydroxycorticosterone binds to the mineralocorticoid receptor (MR) in the kidneys and regulates the expression of several genes involved in electrolyte balance. It increases the expression of the epithelial sodium channel (ENaC) and the sodium-potassium ATPase (Na+/K+ ATPase), which leads to increased sodium reabsorption and potassium excretion. This results in an increase in blood pressure and electrolyte balance.

Biochemical And Physiological Effects

1alpha-Hydroxycorticosterone-Hydroxycorticosterone plays a critical role in the regulation of electrolyte balance in the body. It regulates sodium and potassium ion transport in the kidneys, which is crucial for maintaining blood pressure. It also has anti-inflammatory and immunomodulatory properties and has been shown to regulate several genes involved in cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

1alpha-Hydroxycorticosterone-Hydroxycorticosterone is a potent steroid hormone and has several advantages for lab experiments. It can be easily synthesized and purified, and its effects on electrolyte balance can be easily measured using standard biochemical assays. However, its potency also poses a limitation, as it can have non-specific effects on other steroid receptors in the body.

Future Directions

1alpha-Hydroxycorticosterone-Hydroxycorticosterone has several potential applications in the treatment of autoimmune diseases and inflammatory disorders. Future research should focus on elucidating its mechanism of action and identifying new targets for therapeutic intervention. It should also investigate the potential side effects of long-term use of 1alpha-Hydroxycorticosterone-Hydroxycorticosterone and develop new analogs with improved potency and specificity.

Synthesis Methods

The synthesis of 1alpha-Hydroxycorticosterone-Hydroxycorticosterone involves several enzymatic reactions in the adrenal cortex. The first step involves the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). Pregnenolone is then converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is then converted to 11-deoxycorticosterone (DOC) by the enzyme 21-hydroxylase. Finally, DOC is converted to 1alpha-Hydroxycorticosterone-Hydroxycorticosterone by the enzyme 11β-hydroxylase.

Scientific Research Applications

1alpha-Hydroxycorticosterone-Hydroxycorticosterone has been extensively studied for its role in regulating electrolyte balance in the body. It is involved in the regulation of sodium and potassium ions in the kidneys and plays a crucial role in maintaining blood pressure. It has also been studied for its anti-inflammatory and immunomodulatory properties. Recent studies have shown its potential in the treatment of autoimmune diseases and inflammatory disorders.

properties

CAS RN

10163-49-2

Product Name

1alpha-Hydroxycorticosterone

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(1S,8S,9S,10R,11S,13S,14S,17S)-1,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-20-9-16(24)19-13(14(20)5-6-15(20)17(25)10-22)4-3-11-7-12(23)8-18(26)21(11,19)2/h7,13-16,18-19,22,24,26H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19+,20-,21+/m0/s1

InChI Key

YAHNLJYKDPTSTN-SRVFFJGNSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C[C@@H]([C@]34C)O)O

SMILES

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O

Canonical SMILES

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC(C34C)O)O

synonyms

1 alpha-hydroxycorticosterone

Origin of Product

United States

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